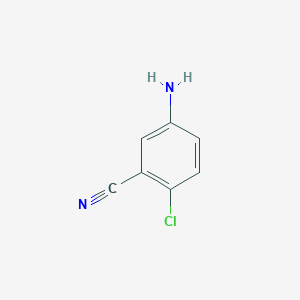

5-Amino-2-chlorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDIMAMYKUTSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451179 | |

| Record name | 5-amino-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35747-58-1 | |

| Record name | 5-amino-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-2-chlorobenzonitrile chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and experimental protocols associated with 5-Amino-2-chlorobenzonitrile (CAS No. 35747-58-1). This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2][3]

Core Chemical Identity and Structure

This compound is an aromatic compound featuring a benzene ring substituted with an amino (-NH2) group, a chloro (-Cl) atom, and a nitrile (-C≡N) group. Its specific substitution pattern is crucial for its reactivity and utility as a chemical intermediate.

The fundamental structural and identifying information for this compound is summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 35747-58-1 | [1][4][5][6] |

| Molecular Formula | C₇H₅ClN₂ | [5][][8] |

| Molecular Weight | 152.58 g/mol | [5][][8] |

| Canonical SMILES | C1=CC(=C(C=C1N)C#N)Cl | [] |

| InChI | 1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | [4][][8] |

| InChI Key | VVDIMAMYKUTSCL-UHFFFAOYSA-N | [4][8] |

graph ChemicalStructure { graph [layout=neato, overlap=false, splines=true, max_width="760px"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,-0.6!"]; C3 [label="C", pos="-0.64,-1.8!"]; C4 [label="C", pos="0.64,-1.8!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="0,0!"];

// Substituent nodes N_amino [label="H₂N", pos="-1.3, -2.8!", fontcolor="#4285F4"]; Cl [label="Cl", pos="2.2, -0.6!", fontcolor="#34A853"]; C_nitrile [label="C", pos="0, 2.4!"]; N_nitrile [label="N", pos="0, 3.4!"];

// Benzene ring bonds C6 -- C1 [label=""]; C1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- C2 [label=""]; C2 -- C6 [label=""];

// Substituent bonds C3 -- N_amino [label=""]; C5 -- Cl [label=""]; C1 -- C_nitrile [label=""]; C_nitrile -- N_nitrile [label="≡"];

// Invisible nodes for double bond placement db1 [pos="-0.52,0.3!", shape=point]; db2 [pos="0.52,0.3!", shape=point]; db3 [pos="-0.84, -1.2!", shape=point]; db4 [pos="0.84, -1.2!", shape=point]; db5 [pos="0, -2.1!", shape=point];

// Double bonds C6 -- C2 [style=bold]; C1 -- C5 [style=bold]; C4 -- C3 [style=bold]; }

Physicochemical Properties

The physical and chemical properties of this compound determine its handling, storage, and reaction conditions. Key quantitative data are presented in the following table.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Light yellow to brown Solid | [1] |

| Melting Point | 115.5 °C | [1] |

| Boiling Point | 250.67 °C (estimate) | [1] |

| Density | 1.9802 g/cm³ (estimate) | [1] |

| pKa | 2.15 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2–8 °C, under inert gas | [1] |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in a research setting. The following sections provide protocols for its synthesis and subsequent analysis.

Synthesis via Reduction of 2-Chloro-5-nitrobenzonitrile

A common and effective method for preparing this compound is the reduction of its nitro precursor, 2-chloro-5-nitrobenzonitrile.[1]

Materials:

-

2-chloro-5-nitrobenzonitrile (10 g, 54.8 mmol)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (56 g, 248.6 mmol)

-

Isopropanol (125 mL)

-

Concentrated hydrochloric acid (62.5 mL)

-

2N Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Protocol:

-

Reaction Setup: Combine 2-chloro-5-nitrobenzonitrile, isopropanol, and concentrated hydrochloric acid in a suitable flask.

-

Reduction: Add stannous chloride dihydrate to the mixture. Heat the reaction to reflux for 1 hour.[1]

-

Neutralization: After cooling the mixture to room temperature, carefully neutralize it with a 2N sodium hydroxide solution.[1]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[1]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the final product, 3-cyano-4-chloroaniline (alternative name for this compound).[1] This procedure has been reported to achieve a yield of approximately 96%.[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of the synthesized product is critical. HPLC is a standard method for assessing the purity of this compound.

Protocol for HPLC Analysis:

-

Chromatography Column: Xterra™ RP18 (3.5 μm, 150 × 4.6 mm).[1]

-

Mobile Phase: A gradient elution using 10 mM ammonium formate buffer (pH 3.5) and a mixture of acetonitrile and methanol.[1]

-

Gradient: Start with 85% buffer / 15% organic, moving to 5% buffer / 95% organic over 10 minutes, followed by a 4-minute hold.[1]

-

-

Flow Rate: 1.2 mL/min.[1]

-

Detection: UV detection across a wavelength range of 210-370 nm.[1]

-

Expected Retention Time (RT): Approximately 7.2 minutes under these conditions.[1]

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis.[1][] Its reactivity is primarily defined by its three functional groups:

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.

-

Nitrile Group: The nitrile can be hydrolyzed to form a carboxylic acid or reduced to a primary amine, providing pathways to other important classes of compounds.

-

Aromatic Ring: The chlorinated benzene ring can participate in further substitution reactions, although the existing substituents will direct the position of incoming groups.

The presence of these functional groups makes it a key starting material for synthesizing more complex molecules, including neuroleptics, sedatives, and other pharmacologically active compounds.[2]

References

- 1. 35747-58-1 | CAS DataBase [m.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 35747-58-1 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 35747-58-1 [m.chemicalbook.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to 2-Amino-5-chlorobenzonitrile (CAS No. 5922-60-1)

A Note on Chemical Identity: The CAS number 5922-60-1 is authoritatively assigned to 2-Amino-5-chlorobenzonitrile . While the topic requested was "5-Amino-2-chlorobenzonitrile," this guide will focus on the compound correctly identified by the provided CAS number.

This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzonitrile, a key chemical intermediate in the pharmaceutical and chemical industries. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical and Spectroscopic Properties

2-Amino-5-chlorobenzonitrile is a solid, typically appearing as a white to light beige or pale yellow crystalline powder. Its structural and physical properties are essential for its use in further chemical synthesis.

Table 1: Physicochemical Properties of 2-Amino-5-chlorobenzonitrile

| Property | Value | Reference(s) |

| CAS Number | 5922-60-1 | [1] |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| IUPAC Name | 2-amino-5-chlorobenzonitrile | [1] |

| Synonyms | 5-Chloroanthranilonitrile, 4-Chloro-2-cyanoaniline | [1] |

| Appearance | White to light beige crystalline needles/powder | [2] |

| Melting Point | 96-99 °C | [2] |

| Boiling Point | 132-135 °C at 0.5 mmHg | [2] |

| Solubility | Soluble in methanol, sparingly soluble in water. | [3] |

| Flash Point | 113 °C (closed cup) |

Table 2: Spectroscopic Data for 2-Amino-5-chlorobenzonitrile

| Spectroscopy | Data Summary | Reference(s) |

| ¹H NMR | Spectra available in databases. | [1] |

| ¹³C NMR | Spectra available in databases. | [1] |

| IR Spectroscopy | The vibrational spectra have been studied, with key stretches including N-H (amine), C≡N (nitrile), and C-Cl. | [1][4] |

| Mass Spectrometry | GC-MS data is available, confirming the molecular weight. | [1] |

| Raman Spectroscopy | Spectra have been recorded and analyzed. | [1] |

Synthesis and Experimental Protocols

2-Amino-5-chlorobenzonitrile can be synthesized through various routes. While methods starting from 2-aminobenzonitrile or 5-chloroisatin-β-oxime exist, they are often not commercially viable due to the cost and availability of starting materials.[2][4] A more common laboratory-scale synthesis involves a four-step process starting from anthranilic acid.[4]

Experimental Protocol: Four-Step Synthesis from Anthranilic Acid [4]

-

Step 1: Synthesis of 5-Chloroanthranilic Acid (Chlorination)

-

In a round-bottom flask, suspend anthranilic acid in a suitable solvent.

-

Add sulphuryl chloride (SO₂Cl₂) dropwise while stirring.

-

Reflux the reaction mixture to drive the chlorination.

-

After completion, cool the mixture and filter the solid product. Wash with cold water and dry to obtain 5-chloroanthranilic acid.

-

-

Step 2: Synthesis of 2-Amino-5-chlorobenzoyl chloride (Acyl Chloride Formation)

-

Take the 5-chloroanthranilic acid produced in Step 1 in a round-bottom flask.

-

Add thionyl chloride (SOCl₂) and reflux the mixture for 30 minutes on a water bath.

-

After the reaction is complete, remove the excess thionyl chloride, typically under reduced pressure, to yield the crude acid chloride.

-

-

Step 3: Synthesis of 2-Amino-5-chlorobenzamide (Amination)

-

In a separate flask, cool liquor ammonia (25%) in an ice bath to 0°C.

-

Slowly add the 2-amino-5-chlorobenzoyl chloride from Step 2 to the cold ammonia solution with frequent shaking for 30 minutes.

-

Filter the resulting precipitate, wash thoroughly with water, and dry to yield 2-amino-5-chlorobenzamide. The reported yield for this step is approximately 68%.

-

-

Step 4: Synthesis of 2-Amino-5-chlorobenzonitrile (Dehydration)

-

In a round-bottom flask, mix 2-amino-5-chlorobenzamide from Step 3 with phosphorus pentoxide (P₂O₅), a powerful dehydrating agent.

-

Shake the mixture for 30 minutes, then perform a vacuum distillation for 1 hour.

-

The distillate will contain 2-amino-5-chlorobenzonitrile and phosphoric acid.

-

Filter the collected distillate to separate the solid 2-amino-5-chlorobenzonitrile from the phosphoric acid.

-

Chemical Reactivity and Applications

2-Amino-5-chlorobenzonitrile is a versatile intermediate due to its three reactive sites: the amino group, the nitrile group, and the aromatic ring, which can participate in various chemical transformations.

Its primary application is in medicinal chemistry as a building block for synthesizing more complex heterocyclic structures.[5] It is a crucial precursor for pharmacologically important compounds, including those with sedative, tranquilizer, and muscle relaxant properties.[4]

Key Applications:

-

Benzodiazepine Synthesis: It is a key starting material for synthesizing neuroleptic benzodiazepine derivatives like loflazepate and climazolam.[4][5]

-

HIV Inhibitors: This compound was used to construct the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system, which is the core of a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.

-

Quinazoline Derivatives: It can be used in the synthesis of quinazoline-2,4(1H,3H)-diones through reactions involving CO₂.

Biological Activity and Signaling Pathways

There is limited information on the direct biological activity of 2-Amino-5-chlorobenzonitrile itself. Its significance in a biological context stems almost entirely from its role as a precursor to potent pharmaceutical drugs. The biological effects and mechanisms of action are characteristic of the final synthesized molecules rather than the intermediate.

For instance, when used to synthesize benzodiazepines, the resulting compounds typically act as positive allosteric modulators of the GABA-A receptor in the central nervous system. This enhances the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and muscle relaxant effects. Similarly, the benzothiadiazine derivatives synthesized from this compound function by inhibiting the HIV reverse transcriptase enzyme, thereby preventing the replication of the virus.

Currently, there are no known signaling pathways directly modulated by 2-Amino-5-chlorobenzonitrile. Its utility is in providing a core chemical scaffold that, upon further modification, yields molecules with high specificity for various biological targets.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Amino-2-chlorobenzonitrile

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-chlorobenzonitrile (CAS No: 35747-58-1). It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines the expected spectroscopic characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), details the methodologies for these analytical techniques, and presents a logical workflow for spectroscopic analysis.

While publicly accessible experimental spectra for this compound are limited, this guide synthesizes predicted data and general principles to provide a robust analytical framework.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not publicly available | C-CN |

| Data not publicly available | C-Cl |

| Data not publicly available | C-NH₂ |

| Data not publicly available | Aromatic CH |

| Data not publicly available | Aromatic CH |

| Data not publicly available | Aromatic CH |

| Data not publicly available | Aromatic C |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H | Symmetric and Asymmetric Stretching |

| 2230-2210 | C≡N | Stretching |

| 1640-1560 | C=C | Aromatic Ring Stretching |

| 1350-1250 | C-N | Stretching |

| 850-750 | C-Cl | Stretching |

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 153.02141 |

| [M+Na]⁺ | 175.00335 |

| [M-H]⁻ | 151.00685 |

| [M+NH₄]⁺ | 170.04795 |

| [M+K]⁺ | 190.97729 |

| [M]⁺ | 152.01358 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm to ensure proper shimming.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

¹H NMR Spectroscopy:

-

The NMR spectrometer is typically operated at a frequency of 300-600 MHz.

-

The sample is placed in the spectrometer's magnet.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

-

-

¹³C NMR Spectroscopy:

-

The spectrometer is operated at a corresponding frequency for ¹³C nuclei (e.g., 75-151 MHz).

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

The data is processed similarly to the ¹H NMR spectrum.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Solid Sample):

-

For the Attenuated Total Reflectance (ATR) method, a small amount of the solid sample is placed directly on the ATR crystal.

-

For the KBr pellet method, a few milligrams of the sample are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

For the Nujol mull method, the sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[1][2]

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded.

-

The prepared sample is placed in the IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

The solution should be filtered to remove any particulate matter.

-

-

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source, where it is vaporized.

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is introduced into the ESI source through a capillary at a low flow rate.

-

A high voltage is applied to the capillary, creating a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer for separation and detection.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Amino-2-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Amino-2-chlorobenzonitrile, a key intermediate in pharmaceutical and chemical synthesis.[1] While specific quantitative data for this compound is not extensively available in public literature, this document outlines the expected solubility and stability characteristics based on its chemical structure and the known properties of related compounds. Furthermore, it provides detailed experimental protocols for researchers to determine these properties in their own laboratories.

Physicochemical Properties of this compound

This compound presents as a white to light beige or pale yellow crystalline solid.[1][2][3] It is known to be sparingly soluble in water.[1] Key identifiers for this compound are provided in Table 1.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Reference |

| CAS Number | 5922-60-1 | [1][4] |

| Molecular Formula | C₇H₅ClN₂ | [1][4] |

| Molecular Weight | 152.58 g/mol | [4] |

| Appearance | White to light yellow solid, White crystalline needles | [1] |

| Melting Point | 96-99 °C | [2] |

| Boiling Point | 132-135 °C at 0.5 mmHg | [2] |

| InChI Key | QYRDWARBHMCOAG-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1Cl)C#N)N | [4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter influencing its bioavailability, formulation, and purification. Based on the structure of this compound, which contains a polar amino group and a nitrile group, as well as a non-polar chlorophenyl ring, its solubility is expected to vary significantly with the polarity of the solvent. The presence of the basic amino group suggests that the solubility in aqueous solutions will be pH-dependent.[5]

Expected Solubility in Various Solvents

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble | Hydrogen bonding with the amino group.[5] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble | Dipole-dipole interactions with the nitrile and amino groups. |

| Non-Polar | Hexane, Toluene | Insoluble to sparingly soluble | The polar functional groups limit solubility in non-polar media.[5] |

| Aqueous Acid | 0.1 M HCl | Soluble | Protonation of the amino group to form a soluble salt. |

| Aqueous Base | 0.1 M NaOH | Sparingly soluble | The amino group is not expected to ionize in basic conditions. |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in various solvents.

Objective: To determine the approximate solubility of this compound in a range of solvents at ambient temperature.

Materials:

-

This compound

-

Selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, hexane, 0.1 M HCl, 0.1 M NaOH)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

Procedure:

-

Weigh out a small, known amount of this compound (e.g., 10 mg) and place it into a test tube.

-

Add a small, measured volume of the selected solvent (e.g., 0.1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for undissolved solid.

-

If the solid has completely dissolved, add another known amount of the compound and repeat steps 3 and 4.

-

If the solid has not dissolved, incrementally add more solvent (e.g., in 0.1 mL portions) and repeat steps 3 and 4 until the solid dissolves.

-

Record the total amount of solute and the final volume of solvent required to achieve complete dissolution.

-

Calculate the approximate solubility in mg/mL.

-

For pH-dependent solubility, observe the solubility in 0.1 M HCl and 0.1 M NaOH and compare it to water.[6]

Visualization of the Solubility Testing Workflow:

Caption: Workflow for determining the solubility of this compound.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Based on the functional groups present (amino, chloro, and nitrile), several degradation pathways can be anticipated under stress conditions such as hydrolysis, oxidation, and photolysis.[7]

Potential Degradation Pathways

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid (2-amino-5-chlorobenzoic acid) via an intermediate amide.[8][9]

-

Oxidation: The amino group can be susceptible to oxidation, potentially leading to the formation of nitroso or nitro derivatives, or colored degradation products.

-

Photodegradation: Aromatic compounds, especially those with amino and halogen substituents, can be sensitive to light and may undergo photolytic degradation.[7]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are based on general guidelines for stress testing of pharmaceutical substances.[7]

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Suitable solvent for dissolving the compound (e.g., acetonitrile or methanol)

-

Temperature-controlled oven

-

Photostability chamber

-

Analytical instrumentation for analysis (e.g., HPLC-UV, LC-MS)

General Procedure:

-

Prepare solutions of this compound in the respective stress agents (acid, base, oxidant).

-

Expose the solid compound and its solutions to thermal and photolytic stress.

-

Analyze the samples at various time points by a suitable analytical method (e.g., HPLC) to monitor the degradation of the parent compound and the formation of degradation products.

Specific Stress Conditions:

-

Acid Hydrolysis:

-

Dissolve the compound in 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[7]

-

Neutralize the sample before analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in 0.1 M NaOH.

-

Incubate at an elevated temperature (e.g., 60 °C) for a defined period.[7]

-

Neutralize the sample before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a defined period.[7]

-

-

Thermal Degradation:

-

Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a defined period.[7]

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

-

A control sample should be protected from light.

-

Visualization of the Forced Degradation Workflow:

Caption: General workflow for forced degradation studies of this compound.

Summary and Recommendations

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is limited in the public domain, the provided protocols offer a robust starting point for researchers to generate this critical information.

Key recommendations for further investigation include:

-

Quantitative Solubility Determination: Performing equilibrium solubility studies in a wide range of pharmaceutically relevant solvents at different temperatures.

-

pH-Solubility Profile: Generating a detailed pH-solubility profile to understand the ionization behavior of the amino group and its impact on aqueous solubility.

-

Forced Degradation and Structural Elucidation: Conducting comprehensive forced degradation studies followed by the isolation and structural characterization of major degradation products using techniques like LC-MS/MS and NMR.

-

Long-Term Stability Studies: Performing long-term stability studies under various storage conditions (temperature and humidity) to establish the shelf-life of the compound.

By following the methodologies outlined in this guide, researchers and drug development professionals can gain a thorough understanding of the physicochemical properties of this compound, which is essential for its successful application in synthesis and formulation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Amino-5-chlorobenzonitrile | 5922-60-1 [chemicalbook.com]

- 3. suven.com [suven.com]

- 4. 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | CID 80019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. savemyexams.com [savemyexams.com]

- 9. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to the Electrophilic Reactivity of 5-Amino-2-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 5-amino-2-chlorobenzonitrile with various electrophiles. The document outlines the theoretical basis for its reactivity, predicted regioselectivity, and provides detailed experimental protocols for key electrophilic substitution reactions. Quantitative data from these theoretical reactions are presented in tabular format for clarity and comparison.

Core Concepts: Understanding the Reactivity of this compound

The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay of the electronic effects of its three substituents: the amino (-NH₂), chloro (-Cl), and cyano (-CN) groups.

-

Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its +M (mesomeric) and -I (inductive) effects, with the mesomeric effect being dominant.

-

Chloro Group (-Cl): A deactivating, ortho, para-directing group due to its -I and +M effects, with the inductive effect being stronger.

-

Cyano Group (-CN): A strongly deactivating, meta-directing group due to its strong -M and -I effects.

The powerful activating and directing influence of the amino group is the primary determinant of the regioselectivity of electrophilic attack. The positions ortho and para to the amino group are C4 and C6. The C6 position is sterically hindered by the adjacent chloro group. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position.

Predicted Reactivity and Regioselectivity

The logical flow for predicting the major product of electrophilic aromatic substitution on this compound is outlined below. The activating amino group directs the electrophile to the C4 and C6 positions. Steric hindrance from the adjacent chloro group at C2 disfavors substitution at C6, making C4 the most probable site of reaction.

Caption: Logical workflow for predicting the regioselectivity of electrophilic substitution.

Experimental Protocols and Data

The following sections provide detailed hypothetical experimental protocols for the reaction of this compound with various electrophiles. The accompanying tables summarize the expected quantitative data.

Halogenation: Bromination

Electrophilic bromination is expected to proceed readily at the C4 position due to the strong activation by the amino group.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per gram of substrate).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice-water (100 mL) and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford 4-bromo-5-amino-2-chlorobenzonitrile.

Table 1: Quantitative Data for Bromination

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Bromine, Glacial Acetic Acid |

| Product | 4-Bromo-5-amino-2-chlorobenzonitrile |

| Theoretical Yield | 92% |

| Isomer Ratio (C4:C6) | >95:5 |

| Melting Point | 155-158 °C |

Nitration

Nitration is predicted to occur at the C4 position. Due to the high reactivity of the substrate, mild nitrating conditions are employed to prevent over-reaction and oxidation.

Experimental Protocol:

-

Add this compound (1.0 eq) to concentrated sulfuric acid (5 mL per gram of substrate) at 0 °C.

-

Stir until complete dissolution.

-

Add a mixture of nitric acid (1.1 eq) and sulfuric acid (1:1 v/v) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize with aqueous ammonia to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify by column chromatography (silica gel, ethyl acetate/hexane) to yield 5-amino-2-chloro-4-nitrobenzonitrile.

Table 2: Quantitative Data for Nitration

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Nitric Acid, Sulfuric Acid |

| Product | 5-Amino-2-chloro-4-nitrobenzonitrile |

| Theoretical Yield | 75% |

| Isomer Ratio (C4:C6) | >90:10 |

| Melting Point | 210-213 °C |

Friedel-Crafts Acylation

Acylation of the amino group is a competing reaction. To favor ring acylation, the amino group can be protected, or the reaction can be carried out under conditions that favor C-acylation. The following protocol assumes direct ring acylation.

Experimental Protocol:

-

Suspend this compound (1.0 eq) and aluminum chloride (2.5 eq) in 1,2-dichloroethane.

-

Cool the mixture to 0 °C.

-

Add acetyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to give 1-(4-amino-5-chloro-2-cyanophenyl)ethanone.

Table 3: Quantitative Data for Acylation

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Acetyl Chloride, Aluminum Chloride |

| Product | 1-(4-Amino-5-chloro-2-cyanophenyl)ethanone |

| Theoretical Yield | 60% |

| Isomer Ratio (C4:C6) | >98:2 |

| Melting Point | 188-191 °C |

Visualizing Reaction Pathways

The following diagrams illustrate the general workflow for the synthesis of derivatives of this compound via electrophilic substitution.

Caption: General synthetic pathways for derivatization.

Conclusion

This compound is a versatile building block for the synthesis of a variety of substituted aromatic compounds. Its reactivity towards electrophiles is dominated by the strongly activating amino group, leading to a high degree of regioselectivity for substitution at the C4 position. The experimental protocols and data presented in this guide provide a framework for the rational design of synthetic routes to novel derivatives for applications in drug discovery and materials science. It is important to note that the provided protocols and data are based on established chemical principles and may require optimization for specific applications.

An In-depth Technical Guide on the Molecular Properties and DFT Calculations of 5-Amino-2-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of 5-Amino-2-chlorobenzonitrile, leveraging Density Functional Theory (DFT) calculations and experimental spectroscopic data. Due to the limited availability of comprehensive published data for this compound, this report presents a detailed analysis of its closely related isomer, 2-Amino-4-chlorobenzonitrile, as a representative case study. The methodologies and findings discussed herein provide a robust framework for the characterization of this class of compounds.

Molecular Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₇H₅ClN₂. The molecule consists of a benzene ring substituted with an amino (-NH₂), a chloro (-Cl), and a nitrile (-C≡N) group. These functional groups impart specific electronic and chemical properties to the molecule, making it a subject of interest in medicinal chemistry and materials science. Substituted benzonitriles are known intermediates in the synthesis of various pharmacologically active compounds.[1]

Optimized Molecular Geometry

The geometric parameters of 2-Amino-4-chlorobenzonitrile have been optimized using DFT calculations, providing insights into its three-dimensional structure. The calculated bond lengths and bond angles are crucial for understanding the molecule's stability and reactivity.

Table 1: Optimized Geometric Parameters (Bond Lengths) of 2-Amino-4-chlorobenzonitrile

| Bond | Bond Length (Å) |

| C1-C2 | 1.407 |

| C1-C6 | 1.378 |

| C1-Cl10 | 1.732 |

| C2-C3 | 1.385 |

| C2-H7 | 1.081 |

| C3-C4 | 1.401 |

| C3-H8 | 1.083 |

| C4-C5 | 1.401 |

| C4-C11 | 1.438 |

| C5-C6 | 1.385 |

| C5-N13 | 1.372 |

| C6-H9 | 1.081 |

| C11-N12 | 1.137 |

| N13-H14 | 1.006 |

| N13-H15 | 1.006 |

| Data obtained from DFT calculations on the isomer 2-Amino-4-chlorobenzonitrile.[2] |

Table 2: Optimized Geometric Parameters (Bond Angles) of 2-Amino-4-chlorobenzonitrile

| Angle | Bond Angle (°) |

| C2-C1-C6 | 119.1 |

| C2-C1-Cl10 | 122.2 |

| C6-C1-Cl10 | 118.7 |

| C1-C2-C3 | 120.9 |

| C1-C2-H7 | 119.4 |

| C3-C2-H7 | 119.7 |

| C2-C3-C4 | 119.8 |

| C2-C3-H8 | 121.4 |

| C4-C3-H8 | 118.8 |

| C3-C4-C5 | 121.3 |

| C3-C4-C11 | 119.9 |

| C5-C4-C11 | 118.8 |

| C4-C5-C6 | 118.2 |

| C4-C5-N13 | 121.1 |

| C6-C5-N13 | 120.7 |

| C1-C6-C5 | 120.7 |

| C1-C6-H9 | 119.2 |

| C5-C6-H9 | 120.1 |

| C5-N13-H14 | 119.0 |

| C5-N13-H15 | 115.1 |

| H14-N13-H15 | 115.9 |

| Data obtained from DFT calculations on the isomer 2-Amino-4-chlorobenzonitrile.[2] |

Vibrational Spectroscopy and Analysis

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful techniques for investigating the vibrational modes of molecules. The experimental spectra, in conjunction with DFT calculations, allow for a detailed assignment of the observed vibrational bands.

Experimental and Theoretical Vibrational Frequencies

The vibrational spectra of 2-amino-5-chloro benzonitrile have been studied using DFT calculations, and the results have been compared with experimental values.[3] A complete assignment of the vibrational modes provides a fingerprint of the molecule's structure.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Amino-5-chlorobenzonitrile

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT) |

| NH₂ Asymmetric Stretch | 3485 | 3488 | 3490 |

| NH₂ Symmetric Stretch | 3380 | 3382 | 3385 |

| C-H Stretch | 3070 | 3075 | 3072 |

| C≡N Stretch | 2225 | 2228 | 2230 |

| C-C Stretch (ring) | 1620 | 1622 | 1625 |

| NH₂ Scissoring | 1580 | 1585 | 1582 |

| C-Cl Stretch | 780 | 782 | 785 |

| Note: The presented values are representative and based on the abstract of the study by Krishnakumar et al.[3] The full paper would contain a more extensive list of vibrational modes. |

Electronic Properties and Reactivity

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key to understanding its reactivity and potential biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Table 4: Calculated Electronic Properties of 2-Amino-4-chlorobenzonitrile

| Property | Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.32 eV |

| HOMO-LUMO Energy Gap | 4.53 eV |

| Data obtained from DFT calculations on the isomer 2-Amino-4-chlorobenzonitrile. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. For molecules like this compound, the nitrogen atom of the nitrile group and the amino group are expected to be electron-rich regions, while the hydrogen atoms of the amino group and the aromatic ring are likely to be electron-deficient.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, substituted benzonitriles are known to exhibit a range of pharmacological effects. For instance, some benzonitrile derivatives act as inhibitors of enzymes like tubulin, which is crucial for cell division.[4] Inhibition of tubulin polymerization can disrupt the cell cycle and induce apoptosis, making it a target for anticancer drug development.

Below is a generalized diagram illustrating a potential mechanism of action for a benzonitrile derivative as a tubulin polymerization inhibitor.

Caption: Potential mechanism of tubulin polymerization inhibition.

Experimental and Computational Protocols

Synthesis of 2-Amino-5-chlorobenzonitrile

A reported synthesis route involves a multi-step process starting from anthranilic acid.[1] The key steps include:

-

Chlorination: Ring chlorination of anthranilic acid using sulphuryl chloride to produce 5-chloroanthranilic acid.

-

Acid Chloride Formation: Conversion of 5-chloroanthranilic acid to its corresponding acid chloride using thionyl chloride.

-

Amidation: Reaction of the acid chloride with liquor ammonia to form 2-amino-5-chlorobenzamide.

-

Dehydration: Dehydration of the amide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) to yield 2-amino-5-chlorobenzonitrile.

Spectroscopic Measurements

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a spectrometer equipped with a KBr pellet technique. The solid sample is mixed with KBr powder and pressed into a pellet for analysis.[5]

-

FT-Raman Spectroscopy: The FT-Raman spectrum is generally recorded in the 3500-50 cm⁻¹ range. A Nd:YAG laser operating at 1064 nm is often used as the excitation source. The sample is analyzed in its solid state.[5]

DFT Computational Details

-

Software: Quantum chemical calculations are commonly performed using software packages like Gaussian.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used DFT method for such studies.

-

Basis Set: A basis set such as 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost.

-

Calculations: The computational protocol involves:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and for comparison with experimental spectra.

-

Electronic Property Calculation: HOMO-LUMO energies and the molecular electrostatic potential are calculated from the optimized geometry.

-

Workflow Diagrams

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the characterization of a molecule like this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-Amino-5-chlorobenzonitrile: A Technical Guide to its Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzonitrile, a versatile bifunctional aromatic compound, serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic scaffolds. Its unique substitution pattern, featuring an amino group, a nitrile moiety, and a chlorine atom on the benzene ring, offers multiple reactive sites for cyclization and functionalization reactions. This technical guide provides an in-depth exploration of the applications of 2-amino-5-chlorobenzonitrile in the synthesis of medicinally significant heterocyclic compounds, including benzodiazepines, quinazolines, and benzothiazoles. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and biological signaling pathways are presented to facilitate its use in research and development.

Note on Nomenclature: While the systematic IUPAC name for the primary compound of interest is 2-Amino-5-chlorobenzonitrile (CAS Number: 5922-60-1), it is occasionally referred to as 5-Chloroanthranilonitrile. This guide will consistently use the name 2-Amino-5-chlorobenzonitrile. It is important to distinguish this from its isomer, 5-Amino-2-chlorobenzonitrile, which has a different substitution pattern and reactivity.

Core Applications in Heterocyclic Synthesis

2-Amino-5-chlorobenzonitrile is a valuable building block for the construction of fused heterocyclic systems due to the strategic positioning of its reactive functional groups. The amino and nitrile groups can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.

Synthesis of Benzodiazepines

Benzodiazepines are a prominent class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1] 2-Amino-5-chlorobenzonitrile can be converted to 2-amino-5-chlorobenzophenone, a key intermediate in the synthesis of several benzodiazepine drugs.

Quantitative Data for Benzodiazepine Synthesis Intermediates

| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 2-(Chloroacetamido)-5-chlorobenzophenone | 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride | Toluene | 3-4 hours | 5-10, then RT | 97.3 | [2] |

| 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 2-(Chloroacetamido)-5-chlorobenzophenone | Hexamethylenetetramine, Ammonium chloride | Methanol:Water | minutes (microwave) | 80 | ~90 | [2] |

| Prazepam | 2-Amino-5-chlorobenzophenone | 1. Cyclopropanecarbonyl chloride, Triethylamine2. Lithium aluminum hydride3. Manganese dioxide4. Phthalimidoacetyl chloride5. Hydrazine hydrate | Not specified | Not specified | Not specified | Not specified | [3] |

| Flurazepam Intermediate | 2-Amino-5-chloro-2'-fluorobenzophenone | 1. Bromoacetyl chloride2. Diethylamine3. Lithium aluminum hydride4. Phthalimidoacetyl chloride5. Hydrazine hydrate6. Hydrobromic acid | Not specified | Not specified | Not specified | Not specified | [4] |

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)

This protocol details the synthesis of a core benzodiazepine structure from 2-amino-5-chlorobenzophenone.

-

Step 1: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone

-

Dissolve 2.31 g (0.01 mol) of 2-amino-5-chlorobenzophenone in 20 mL of toluene in a round-bottom flask.[2]

-

Cool the solution to 5-10 °C using an ice bath.[2]

-

Slowly add a solution of 0.85 mL (1.2 g, 0.011 mol) of chloroacetyl chloride in 2 mL of toluene dropwise to the cooled solution with continuous stirring.[2]

-

Allow the reaction mixture to stir at room temperature for 3-4 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Add 10 mL of ethanol to the crude product and stir at room temperature for 20 hours for purification.[2]

-

Filter the resulting crystals, wash with cold ethanol (3 x 2 mL), and dry in an oven at 50°C overnight to yield 2-(chloroacetamido)-5-chlorobenzophenone.[2]

-

-

Step 2: Microwave-Assisted Cyclization to 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

-

In a 10 mL sealed microwave reactor vessel, combine 0.24 g (0.8 mmol) of 2-chloroacetamido-5-chlorobenzophenone, 0.25 g (1.8 mmol) of hexamethylenetetramine, and 0.192 g (3.6 mmol) of ammonium chloride.[2]

-

Add 4 mL of a methanol:water (4:1) mixture as the solvent.[2]

-

Seal the vessel and irradiate in a CEM Microwave synthesizer at 80°C. Monitor the reaction by TLC.[2]

-

After completion, add 2-3 mL of water to the reaction mixture and cool to induce precipitation.

-

Isolate the crude product by filtration and dry at 75°C for 5 hours.

-

Purify the crude product by column chromatography using a 5-20% Ethyl acetate:n-Hexane system or by recrystallization from ethanol.[2]

-

Experimental Workflow: Synthesis of Nordazepam

Caption: Workflow for the synthesis of a benzodiazepine core structure.

Synthesis of Quinazolines

Quinazolines and their derivatives are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 2-Amino-5-chlorobenzonitrile can be utilized in the synthesis of 2,4-disubstituted quinazolines.

Quantitative Data for Quinazoline Synthesis

| Product | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 2,4-Disubstituted quinazolines | 2-Aminobenzonitriles | Nitriles | TMSOTf | Solvent-free | 10 min (microwave) | 100 | 72-78 | [5] |

| 2-Aryl-6-bromo-4-phenylquinazolines | 2-Amino-5-bromobenzophenone | Substituted aniline | Iodine (I₂) | DMSO | 8-12 hours | 120 | Not specified | [2] |

Experimental Protocol

Protocol 2: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines

This protocol describes a one-pot synthesis of 2,4-disubstituted quinazolines from 2-aminobenzonitriles and nitriles.[5]

-

In a microwave-safe reaction vessel, combine the 2-aminobenzonitrile (1 mmol), the desired nitrile (1.2 mmol), and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Seal the vessel and irradiate in a microwave synthesizer at 100°C for 10 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline.

Experimental Workflow: Quinazoline Synthesis

Caption: One-pot synthesis of 2,4-disubstituted quinazolines.

Synthesis of Benzothiazoles

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. 2-Amino-5-chlorobenzonitrile can be a precursor for the synthesis of substituted benzothiazoles, often via an intermediate 2-aminothiophenol derivative.

Quantitative Data for Benzothiazole Synthesis

| Product | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 2-Substituted benzothiazoles | 2-Aminothiophenol | Nitriles | Copper | Not specified | Not specified | Not specified | Excellent | [6] |

| 2-Aryl benzothiazoles | 2-Aminothiophenol | Aryl aldehydes | Air/DMSO | DMSO | Not specified | Not specified | Good to Excellent | [6] |

Experimental Protocol

Protocol 3: Copper-Catalyzed Synthesis of 2-Substituted Benzothiazoles

This protocol outlines a general method for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and nitriles.[6]

-

In a reaction vessel, combine the 2-aminothiophenol (1 mmol), the desired nitrile (1.2 mmol), and a catalytic amount of a copper salt (e.g., CuI).

-

Add a suitable solvent (e.g., DMF or DMSO).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-140°C) for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzothiazole.

Experimental Workflow: Benzothiazole Synthesis

Caption: Synthesis of 2-substituted benzothiazoles.

Signaling Pathway: Mechanism of Action of Benzodiazepines

The therapeutic effects of benzodiazepines are primarily mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[7] Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.

GABA-A Receptor Signaling Pathway

Caption: Benzodiazepine modulation of the GABA-A receptor signaling pathway.

When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron.[7] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Benzodiazepines bind to a distinct allosteric site on the GABA-A receptor, which increases the affinity of GABA for its binding site. This, in turn, increases the frequency of chloride channel opening, enhancing the inhibitory effect of GABA and leading to the characteristic sedative and anxiolytic effects of this drug class.[7]

Conclusion

2-Amino-5-chlorobenzonitrile is a highly valuable and versatile starting material in organic synthesis, particularly for the construction of pharmaceutically important heterocyclic compounds. Its application in the synthesis of benzodiazepines, quinazolines, and benzothiazoles highlights its significance in drug discovery and development. The experimental protocols and workflows provided in this guide, along with the elucidation of the biological mechanism of action for benzodiazepines, offer a comprehensive resource for researchers in the field. Further exploration of the reactivity of 2-amino-5-chlorobenzonitrile is likely to uncover novel synthetic routes to other important heterocyclic systems, solidifying its role as a key building block in medicinal chemistry.

References

- 1. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. FLURAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

An In-Depth Technical Guide to 5-Amino-2-chlorobenzonitrile: Synthesis and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-chlorobenzonitrile, a significant chemical intermediate. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its preparation and use are rooted in the broader advancements of pharmaceutical and chemical intermediate synthesis that gained momentum in the mid-20th century. The development of such substituted benzonitriles was crucial for the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients. This document details its physicochemical properties and provides a plausible, detailed experimental protocol for its synthesis, based on patent literature.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is essential for its application in organic synthesis. The following table summarizes its key physical and chemical properties. It is important to note that while many properties are calculated or available, a definitive experimentally determined melting point is not consistently reported in the literature, highlighting a gap for further experimental validation.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| CAS Number | 35747-58-1 | [2] |

| Appearance | Solid (form may vary) | - |

| Melting Point | Not consistently reported in scientific literature. | - |

| Boiling Point | Not available. | - |

| InChI | 1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | [1] |

| InChIKey | VVDIMAMYKUTSCL-UHFFFAOYSA-N | [1] |

| SMILES | Nc1ccc(Cl)c(c1)C#N | [1] |

| Spectral Data (NMR, IR) | Specific spectra for this compound are not readily available in public databases. | - |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be effectively achieved through a two-step process, beginning with the nitration of a suitable precursor to form 2-chloro-5-nitrobenzonitrile, followed by the reduction of the nitro group. The following protocols are based on established chemical syntheses, including methods detailed in patent literature, to provide a comprehensive guide for laboratory preparation.

Step 1: Synthesis of 2-chloro-5-nitrobenzonitrile

The precursor, 2-chloro-5-nitrobenzonitrile, can be synthesized from 2-chloro-5-nitrobenzoic acid. The conversion of a carboxylic acid to a nitrile is a standard transformation in organic chemistry.

Experimental Protocol:

-

Reaction: Conversion of 2-chloro-5-nitrobenzoic acid to 2-chloro-5-nitrobenzonitrile.

-

Reagents and Equipment:

-

2-chloro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or a similar dehydrating/activating agent

-

Ammonia source (e.g., aqueous ammonia)

-

Dehydrating agent for the intermediate amide (e.g., phosphorus pentoxide, P₂O₅)

-

Appropriate reaction vessel with a reflux condenser and gas trap

-

Standard laboratory glassware for workup and purification

-

-

Procedure:

-

The 2-chloro-5-nitrobenzoic acid is first converted to its acid chloride by reacting with an excess of thionyl chloride, typically with gentle heating.

-

The excess thionyl chloride is removed under reduced pressure.

-

The resulting acid chloride is then carefully reacted with an ammonia solution to form 2-chloro-5-nitrobenzamide.

-

The intermediate amide is dehydrated to the nitrile using a strong dehydrating agent like phosphorus pentoxide with heating.

-

The resulting 2-chloro-5-nitrobenzonitrile is then isolated and purified, often through recrystallization.[3]

-

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 2-chloro-5-nitrobenzonitrile to an amino group. A method for this transformation is detailed in U.S. Patent 3,742,014.

Experimental Protocol:

-

Reaction: Reduction of 2-chloro-5-nitrobenzonitrile to this compound.

-

Reagents and Equipment:

-

2-chloro-5-nitrobenzonitrile (9.1 g, 0.05 mole)

-

Anhydrous stannous chloride (SnCl₂) (40.0 g, approx. 0.2 mole)

-

Glacial acetic acid (124 ml)

-

Dry hydrogen chloride (gas)

-

Reaction flask equipped with a stirrer, heating mantle, and gas inlet

-

Ice, dilute ammonium hydroxide for workup

-

-

Procedure:

-

A mixture of 2-chloro-5-nitrobenzonitrile in glacial acetic acid and anhydrous stannous chloride is prepared in a suitable reaction vessel.

-

The mixture is heated to 100°C with stirring.

-

Dry hydrogen chloride gas is passed into the reaction mixture until it is saturated, which typically takes 45-60 minutes.

-

After the reaction is complete, the mixture is cooled and treated with crushed ice and dilute ammonium hydroxide to precipitate the crude product.

-

The solid product is filtered, washed, and can be further purified by recrystallization.

-

Visualization of the Synthetic Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the synthesis of this compound from a common starting material.

Caption: Synthetic workflow for this compound.

References

The Versatility of 5-Amino-2-chlorobenzonitrile: A Building Block for Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chlorobenzonitrile is a versatile bifunctional aromatic compound that has emerged as a valuable starting material in the synthesis of a diverse array of novel heterocycles. Its unique substitution pattern, featuring an amino group, a nitrile moiety, and a chlorine atom, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide explores the utility of this compound as a key building block in the synthesis of quinazolines, thiazoles, and pyrimidines, classes of heterocyclic compounds renowned for their significant biological activities. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, and a summary of the biological relevance of the resulting heterocyclic systems, aimed at guiding researchers in the fields of medicinal chemistry and drug discovery.

Synthesis of Novel Heterocycles from this compound

The strategic positioning of the amino and nitrile groups in this compound facilitates a variety of cyclization reactions, making it an ideal precursor for the synthesis of fused heterocyclic systems.

Quinazoline Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of quinazolines from this compound can be achieved through several synthetic routes. One common approach involves the reaction of the aminobenzonitrile with a suitable one-carbon synthon, such as formamide, or a two-component system like carbodiimides or N-benzyl cyanamides to construct the pyrimidine ring fused to the benzene core.

Logical Workflow for Quinazoline Synthesis

Caption: Synthetic pathways to quinazoline derivatives from this compound.

Thiazole Derivatives

Thiazole-containing compounds are another important class of heterocycles with diverse biological activities, including antimicrobial and anticancer properties. The synthesis of thiazoles from this compound can be accomplished via the Cook-Heilbron thiazole synthesis, which involves the reaction of an α-aminonitrile with a sulfur-containing reagent like carbon disulfide. This reaction leads to the formation of a 5-aminothiazole ring.

Reaction Scheme for Thiazole Synthesis

Pharmacological Potential of 5-Amino-2-chlorobenzonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 5-amino-2-chlorobenzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action associated with these derivatives. It includes structured data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development in this promising area.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, 2-amino-5-chlorobenzonitrile, can be achieved through various routes. A common laboratory-scale method involves a four-step process starting from anthranilic acid.[1] This process includes ring chlorination, conversion to the acid chloride, amination to form the benzamide, and subsequent dehydration to yield the final nitrile.[1][2] This scaffold is a crucial intermediate for creating more complex molecules with diverse biological functions.[3]

Below is a generalized workflow for the synthesis of 2-amino-5-chlorobenzonitrile.

Caption: General synthetic workflow for 2-amino-5-chlorobenzonitrile.

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzonitrile

This protocol is a representative method based on literature descriptions.[1]

-

Step 1: Ring Chlorination of Anthranilic Acid. Anthranilic acid is reacted with sulphuryl chloride to produce 5-chloroanthranilic acid. The product is typically purified by recrystallization.

-

Step 2: Formation of Acid Chloride. The resulting 5-chloroanthranilic acid is treated with thionyl chloride to convert the carboxylic acid group into an acid chloride, yielding 5-chloroanthraniloyl chloride.

-

Step 3: Amination. The acid chloride is then carefully reacted with an ammonia solution (liquor ammonia) to form 2-amino-5-chlorobenzamide.

-

Step 4: Dehydration. The final step involves the dehydration of the amide using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), to yield the target compound, 2-amino-5-chlorobenzonitrile.[1][2]

Pharmacological Applications

Derivatives of this compound have shown significant promise in several key therapeutic areas.

Anticancer and Antiproliferative Activity

A major area of investigation for these derivatives is oncology. They serve as key intermediates in the development of kinase inhibitors, which are crucial in modern cancer therapy.[3]

Many derivatives function by targeting specific kinases involved in tumor growth and proliferation.[3] For example, novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[4] By blocking the ATP binding site of the kinase domain, these inhibitors can halt downstream signaling pathways responsible for cell proliferation and blood vessel formation.

Caption: Simplified signaling pathway of VEGFR-2 inhibition.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives against various cancer cell lines and kinases.

| Compound Class | Target Cell Line / Kinase | Representative IC₅₀ (µM) | Reference |

| Pyrimidine-5-carbonitrile derivatives | HCT-116 (Colon Cancer) | 1.14 - 10.33 | [4] |

| Pyrimidine-5-carbonitrile derivatives | MCF-7 (Breast Cancer) | 1.34 - 9.75 | [4] |

| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 Kinase | 0.53 - 2.41 | [4] |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | Jurkat (T-cell lymphoma) | Dose-dependent inhibition | [5] |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | HL-60RG (Leukemia) | Dose-dependent inhibition | [5] |

| Pyrano[3,2-c]chromene-3-carbonitriles | HT-29 (Colon Carcinoma) | ~0.5 | [6] |

| Pyrano[3,2-c]quinoline derivatives | EGFR Kinase | 0.071 | [7] |

| Pyrano[3,2-c]quinoline derivatives | HER-2 Kinase | 0.021 | [7] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Caption: Standard workflow for an MTT cytotoxicity assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the this compound derivatives. Control wells receive only the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: Cell viability is calculated relative to the control, and the IC₅₀ value is determined.

Antimicrobial Activity

Derivatives based on the aminobenzonitrile scaffold have shown considerable potential as antimicrobial agents.[8] They are used as intermediates in the synthesis of compounds effective against a range of bacterial and fungal pathogens.[3][9][10]

Studies have shown that these derivatives can be elaborated into structures with broad-spectrum antibacterial activity, including against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9] Some have also been investigated for their efficacy against mycobacteria and fungi.[9]

The following table presents MIC values for selected aurone derivatives containing an amino group, demonstrating their antimicrobial potential.

| Compound Class | Target Microorganism | Representative MIC (µM) | Reference |

| 5-Acetamido-3'-benzyloxy Aurone | S. aureus | >50 | [9] |

| 5-Acetamido-4'-isopropyloxy Aurone | S. aureus | 25 | [9] |

| 5-Acetamido-4'-isopropyloxy Aurone | B. subtilis | 12.5 | [9] |

| 5-Acetamido-4'-isopropyloxy Aurone | M. smegmatis | 50 | [9] |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae (Fungus) | 6.25 µg/mL | [10] |

-

Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Central Nervous System (CNS) Activity

The related scaffold, 2-amino-5-chlorobenzophenone, which can be synthesized from 2-amino-5-chlorobenzonitrile derivatives, is a well-known precursor for the synthesis of 1,4-benzodiazepines.[11][12] Consequently, derivatives have been explored for various CNS activities.

-

Skeletal Muscle Relaxants: A series of 2-amino-5-chlorobenzophenone derivatives were synthesized and evaluated for their skeletal muscle relaxant properties, with some compounds showing significant activity.[11][13]

-

Neuroleptic and Sedative Agents: Substituted benzonitriles are important intermediates for pharmacologically active compounds such as neuroleptics, sedatives, and tranquilizers.[1]

Conclusion and Future Perspectives

The this compound core is a validated and highly valuable scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of pharmacological potential, most notably as anticancer kinase inhibitors and as antimicrobial agents. The synthetic accessibility of the core allows for extensive structural modifications, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties.

Future research should focus on:

-